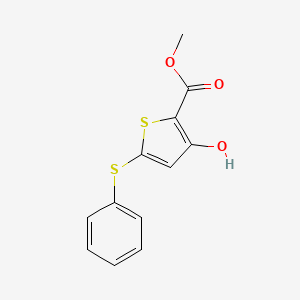

Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate

Description

Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate is a thiophene-based ester derivative featuring a hydroxyl (-OH) group at the 3-position, a phenylthio (-SPh) substituent at the 5-position, and a methoxycarbonyl (-COOCH₃) group at the 2-position. The phenylthio group enhances lipophilicity and may influence electronic properties, while the hydroxyl group offers hydrogen-bonding capabilities, affecting solubility and reactivity .

Properties

Molecular Formula |

C12H10O3S2 |

|---|---|

Molecular Weight |

266.3 g/mol |

IUPAC Name |

methyl 3-hydroxy-5-phenylsulfanylthiophene-2-carboxylate |

InChI |

InChI=1S/C12H10O3S2/c1-15-12(14)11-9(13)7-10(17-11)16-8-5-3-2-4-6-8/h2-7,13H,1H3 |

InChI Key |

AXXRKVCMLOASAY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)SC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. The reaction conditions often include the use of catalysts such as [Rh (COD)Cl]₂ and ligands like bis(diphenylphosphino)ferrocene in chlorobenzene .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the phenylthio group.

Reduction: Reduction reactions can target the carbonyl group in the ester moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products:

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include alcohols and alkanes.

Substitution: Products vary depending on the substituents introduced, leading to a wide range of functionalized thiophene derivatives.

Scientific Research Applications

Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic drugs.

Industry: It is used in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Substituent Variations on the Thiophene Ring

The following table summarizes key analogs of methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate, highlighting substituent differences and their implications:

Reactivity and Functional Group Interactions

- Hydroxyl Group : Participates in hydrogen bonding and can undergo alkylation or acylation. In this compound, this group may facilitate coordination with metal catalysts or biological targets .

- Phenylthio vs. Sulfonyl Groups : The phenylthio group (-SPh) is less electron-withdrawing than sulfonyl (-SO₂CH₃), leading to differences in aromatic electrophilic substitution rates. Sulfonyl analogs exhibit higher stability toward oxidation .

Key Research Findings

- Electronic Effects : The phenylthio group in the target compound stabilizes the thiophene ring via resonance, but its electron-donating nature reduces reactivity compared to nitro- or sulfonyl-substituted analogs .

- Solubility : Hydroxyl and ester groups confer moderate polarity, though phenylthio and trifluoromethyl substituents reduce aqueous solubility significantly .

- Thermal Stability : Methylsulfonyl and nitro derivatives exhibit higher thermal stability due to strong electron-withdrawing effects, making them suitable for high-temperature reactions .

Biological Activity

Methyl 3-hydroxy-5-(phenylthio)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The following sections will explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Characteristics:

- Molecular Formula: C12H10O3S2

- Molecular Weight: 258.34 g/mol

- IUPAC Name: this compound

Structural Representation:

The structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The thiophene ring system allows for electron delocalization, enhancing the compound's reactivity with biological macromolecules.

- Interaction with Proteins: The phenylthio group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.

- DNA Intercalation: Thiophene derivatives are known to intercalate with DNA, disrupting its structure and function, which can lead to apoptosis in cancer cells .

- Modulation of Signaling Pathways: The compound may influence various signaling pathways involved in cell proliferation and apoptosis through these interactions .

Antimicrobial Activity

Research has shown that thiophene derivatives exhibit significant antimicrobial properties. In a study evaluating various thiophene compounds, this compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have indicated that this compound exhibits selective cytotoxicity towards cancer cells. For instance, it was tested on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The compound demonstrated a higher inhibitory effect on cancer cells compared to normal cells, indicating its potential for selective targeting in cancer therapy .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In a model of acute inflammation induced by carrageenan in rats, the compound significantly reduced paw edema compared to the control group.

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene derivatives:

- Study on Anticancer Properties:

- Antimicrobial Efficacy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.